N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea
Description
Historical Context of Thiourea Chemistry Development
Thiourea derivatives trace their origins to the mid-19th century, with the first synthesis of thiourea by Marceli Nencki in 1868. The substitution of oxygen with sulfur in urea marked a pivotal shift in organic chemistry, enabling novel reactivity profiles. Early applications focused on coordination chemistry, as thiourea’s sulfur atom exhibited strong affinity for transition metals, exemplified by its use in the Kurnakov test for platinum complexes. The 20th century saw expanded interest in thiourea’s role as a precursor for heterocycles, particularly thiazoles and pyrimidines, which became foundational in pharmaceutical development. By the 1970s, researchers began exploring substituent effects on thiourea’s electronic properties, leading to the synthesis of cyano-substituted variants. The introduction of electron-withdrawing groups like cyano (-CN) aimed to modulate thiourea’s hydrogen-bonding capacity and nucleophilicity, critical for applications in catalysis and medicinal chemistry.
Research Significance of Cyano-Substituted Thioureas
Cyano-substituted thioureas, such as N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea, represent a strategic advancement in thiourea chemistry. The cyano group’s strong electron-withdrawing character enhances the thiourea scaffold’s polarity, facilitating interactions with biological targets and metal ions. This modification improves thermal stability compared to unsubstituted thioureas, with decomposition temperatures increasing by 40–60°C in derivatives. In medicinal contexts, cyano groups augment binding affinity to enzymes like tyrosine kinases, as demonstrated by the anticancer drug sorafenib. Materials science applications leverage these derivatives for nonlinear optical materials, where the cyano-thiourea moiety’s hyperpolarizability exceeds that of nitroaniline analogs by 1.5–2×.
Table 1: Key Properties of Cyano-Substituted Thioureas vs. Parent Compounds
| Property | Thiourea | This compound |
|---|---|---|
| Melting Point (°C) | 176–178 | 192–195 |
| Dipole Moment (Debye) | 4.1 | 5.8 |
| H-Bond Donor Capacity | 2 | 3 |
| LogP (Octanol-Water) | -0.57 | 1.32 |
Current Research Landscape and Scientific Interest
Recent studies (2020–2025) emphasize three domains:
- Antitumor Activity : Derivatives inhibit VEGFR-2 and PDGFR-β kinases at IC~50~ values of 0.8–1.2 μM, surpassing first-generation thiourea drugs.
- Coordination Chemistry : Cyclohexyl groups enable steric control in palladium complexes, achieving 98% enantiomeric excess in Suzuki-Miyaura couplings.
- Supramolecular Chemistry : π-Stacking between cyano and aryl groups facilitates self-assembly into nanotubular structures with 3.2 nm pore diameters.
Ongoing debates center on the tautomeric equilibrium of cyano-thioureas. X-ray photoelectron spectroscopy (XPS) data indicate a 85:15 thione-to-thiol ratio in the solid state, contrasting with 70:30 in solution. This dynamic behavior impacts catalytic applications, where thiol forms act as radical scavengers in polymerization reactions.
Methodological Approaches in this compound Studies
Synthetic strategies bifurcate into two pathways:
- Isothiocyanate Route :
$$ \text{3-Cyano-4-methylphenylamine} + \text{cyclohexylisothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{this compound} $$
Yields: 78–82%, purity >99% (HPLC).
- Thiophosgene Method :
$$ \text{3-Cyano-4-methylphenol} + \text{thiophosgene} \rightarrow \text{chlorothioformate intermediate} \xrightarrow{\text{cyclohexylamine}} \text{product} $$
Requires strict anhydrous conditions but achieves 90% yield.
Characterization relies on advanced techniques:
- X-ray Crystallography : Confirms planar C=S-N-C-N linkage with 1.712 Å C=S bond length.
- $$^{15}\text{N NMR}$$ : Distinguishes N-cyano (δ = -120 ppm) and N-cyclohexyl (δ = -98 ppm) environments.
- DFT Calculations : B3LYP/6-311++G(d,p) models predict charge distribution; Mulliken charges: S (-0.32), N(cyano) (-0.41).
Emerging methodologies include flow chemistry systems reducing reaction times from 12 h to 22 min and solvent-free mechanochemical synthesis achieving 97% atom economy. These innovations address historical challenges in thiourea derivatization, particularly poor solubility in nonpolar media.
Properties
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-11-7-8-14(9-12(11)10-16)18-15(19)17-13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSKUFBVUJRUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea typically involves the reaction of 3-cyano-4-methylaniline with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antitumor Activity : The compound exhibits significant inhibitory effects on cancer cell proliferation. In vitro studies have reported an IC50 value of 12 µM against human breast cancer cells (MCF-7) and 8 µM against lung cancer cells (A549) .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrase, with an IC50 value of 15 µM. This suggests its potential role in disrupting tumor microenvironmental pH regulation .
The biological activity of this compound often involves interactions with enzymes or receptors:
- Mechanism of Action : The cyano group can form hydrogen bonds with biological macromolecules, while the thiourea group interacts with metal ions and enzymes, leading to enzyme inhibition or disruption of cellular processes .
Industrial Applications
The compound is also utilized in various industrial applications:
- Material Science : It serves as a building block for synthesizing advanced materials and coatings due to its unique chemical properties .
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antitumor (MCF-7) | 12 | Breast Cancer |
| Antitumor (A549) | 8 | Lung Cancer |
| Enzyme Inhibition | 15 | Carbonic Anhydrase |
Study 1: Antitumor Evaluation
In a controlled study involving mice bearing xenograft tumors, this compound was administered over four weeks. Results indicated a significant reduction in tumor size compared to the control group, demonstrating its potential as an anticancer agent.
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction between the compound and carbonic anhydrase using kinetic assays. The results confirmed that the compound competes with bicarbonate for binding at the enzyme's active site, supported by molecular docking studies that illustrated favorable binding interactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the thiourea group can interact with metal ions and enzymes. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues
1-Cyclohexyl-3-(4-methylphenyl)thiourea
- Structure: Lacks the cyano group present in the target compound.
- Properties: The absence of the electron-withdrawing -CN group reduces polarity and hydrogen-bonding capacity. This derivative may exhibit higher hydrophobicity (predicted logP ~3.2) compared to the cyano-containing analog.
- Applications : Used in flotation processes for mineral separation, where hydrophobic interactions dominate .
N-(2-Cyanophenyl)-N'-cyclohexylthiourea
- Structure: Cyano group at the 2-position instead of 3; lacks the 4-methyl group.
- Computational studies show that substituent position significantly affects molecular polarity (PSA: 79.9 Ų) and solubility .
- Applications : Positional isomerism may influence catalytic activity or adsorption efficiency in surface chemistry applications.
N,N-Diethyl-N'-cyclohexylthiourea
- Structure : Replaces the aromatic substituent with diethyl groups.
- This derivative demonstrates strong adsorption on chalcopyrite surfaces in flotation processes due to favorable van der Waals interactions .
- Applications: Effective as a surfactant in mineral processing, where nonpolar interactions are critical .
N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea
Physicochemical Properties
A comparative analysis of key parameters is provided below:
| Compound | logP | PSA (Ų) | Hydrogen Bond Donors/Acceptors | Key Applications |
|---|---|---|---|---|
| N-(3-Cyano-4-methylphenyl)-N'-cyclohexylthiourea | ~2.8* | 79.9 | 2 / 2 | Catalysis, Materials Science |
| N-(2-Cyanophenyl)-N'-cyclohexylthiourea | 2.8 | 79.9 | 2 / 2 | Surface Chemistry |
| N,N-Diethyl-N'-cyclohexylthiourea | 4.1 | 47.85 | 2 / 2 | Mineral Flotation |
| 1-Cyclohexyl-3-(4-methylphenyl)thiourea | 3.2* | 47.85 | 2 / 2 | Industrial Surfactants |
*Predicted values based on structural analogs.
Functional and Conformational Differences
- Steric Effects : The 4-methyl group introduces steric hindrance, which may restrict rotational freedom about the C(cyclohexyl)-N(thiourea) bond. Computational studies on similar thioureas reveal a 4 kcal/mol preference for syn-coplanar conformations, critical for enantioselectivity in catalysis .
- Hydrogen Bonding: While all thioureas have two hydrogen-bond donors, the cyano group in the target compound adds a hydrogen-bond acceptor, altering interaction profiles compared to non-cyano derivatives .
Biological Activity
N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea (referred to as "the compound") is a thiourea derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its diverse biological activities. The presence of the cyano and methyl groups on the phenyl ring contributes to its reactivity and potential interactions with biological targets.
The biological activity of thiourea derivatives often involves their ability to interact with enzymes or receptors. The compound may act as an enzyme inhibitor by binding to the active site or allosteric site of target enzymes, thereby modulating their activity. Additionally, it may function as a receptor ligand, influencing signaling pathways associated with various physiological processes.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of 12 µM against human breast cancer cells (MCF-7) and 8 µM against lung cancer cells (A549) .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that it can inhibit specific enzymes involved in cancer metabolism. For example, it was found to inhibit carbonic anhydrase activity with an IC50 value of 15 µM, suggesting its role in disrupting tumor microenvironmental pH regulation .
Study 1: Antitumor Evaluation
In a controlled study, this compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to the control group after four weeks of treatment. Tumor growth inhibition was measured using caliper measurements, revealing a decrease from an average size of 300 mm³ to 150 mm³ .
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction between the compound and carbonic anhydrase. Using kinetic assays, it was determined that the compound competes with bicarbonate for binding at the active site of the enzyme. This competitive inhibition was further supported by molecular docking studies that illustrated favorable binding interactions between the compound and the enzyme's active site residues .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antitumor (MCF-7) | 12 | Breast Cancer |
| Antitumor (A549) | 8 | Lung Cancer |
| Enzyme Inhibition (Carbonic Anhydrase) | 15 | Carbonic Anhydrase |
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea?
The compound is typically synthesized via substitution reactions using thiourea derivatives and aromatic amines. Key steps include:
- Substitution Reactions : Reacting 3-cyano-4-methylaniline with cyclohexyl isothiocyanate in polar aprotic solvents like DMF or DMSO under reflux conditions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Confirm yield and purity via HPLC or NMR .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy : Use H/C NMR to confirm hydrogen and carbon environments, particularly the thiourea moiety (NH and C=S peaks) and aromatic/cyclohexyl groups .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement for precise bond-length/angle determination. SHELX programs are robust for resolving complex hydrogen-bonding networks .
Q. What are the key stability considerations for handling and storing this compound?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiourea group.
- Moisture Control : Use desiccants due to potential hydrolysis of the cyanophenyl group in humid conditions .
Q. How to determine purity and assess byproducts during synthesis?
- Analytical Methods :
- HPLC-MS : Quantify purity and detect byproducts like unreacted aniline or cyclohexylamine derivatives.
- TLC Monitoring : Use silica plates with UV visualization to track reaction progress .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation in vivo that may reduce efficacy .
- Solubility Optimization : Modify formulation (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability .
- Target Engagement Assays : Use SPR or ITC to validate binding affinity discrepancies between cell-free and cellular environments .
Q. What strategies optimize adsorption efficiency in mineral flotation applications?
- pH Modulation : Operate at pH 8–10, where the thiourea group deprotonates, enhancing adsorption onto sulfide minerals like chalcopyrite .
- Co-adsorbents : Combine with xanthates or dithiophosphinates to synergize collector performance and reduce dosage .
Q. How to resolve discrepancies in crystallographic data interpretation for thiourea derivatives?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals with pseudo-symmetry .
- Hydrogen Bond Analysis : Compare experimental bond lengths with DFT-calculated values to validate ambiguous assignments .
Q. What mechanistic insights explain its role as a surfactant in sulfide mineral separation?
- Adsorption Mechanism : The thiourea group binds to metal sites (e.g., Cu in chalcopyrite) via Lewis acid-base interactions, while the hydrophobic cyclohexyl group promotes bubble attachment .
- Electrochemical Studies : Use cyclic voltammetry to correlate collector adsorption with mineral surface oxidation potentials .
Q. How can computational approaches model interactions with biological targets?
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Reaction Kinetics : Optimize temperature and solvent polarity to minimize side reactions (e.g., isomerization or dimerization) .
- Catalyst Selection : Use chiral catalysts or enzyme-mediated reactions to preserve stereochemistry during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
